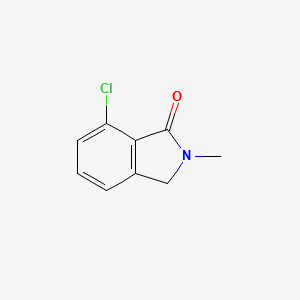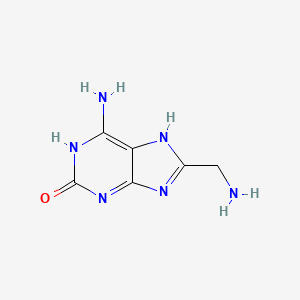
6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one is a purine derivative with significant biological and chemical importance. This compound is structurally related to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA. Its unique structure allows it to participate in various biochemical processes and makes it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one typically involves the reaction of 4-amino-1,2,3-triazole-5-carbonitrile with formamidine or acetamidine under heating conditions. This reaction yields the corresponding 6-amino-8-azapurines . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or water, at elevated temperatures (around 100-150°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines.
Scientific Research Applications
6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex purine derivatives.
Biology: Its structural similarity to adenine makes it useful in studying nucleic acid interactions and enzyme mechanisms.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one involves its interaction with nucleic acids and enzymes. It can act as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. Its molecular targets include DNA and RNA polymerases, as well as enzymes like adenosine deaminase. The pathways involved in its action include nucleotide synthesis and degradation pathways.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring nucleobase in DNA and RNA.
Guanine: Another purine nucleobase found in nucleic acids.
6-Amino-8-trifluoromethylphenanthridine: A derivative with similar structural features but different biological activity.
Uniqueness
6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one is unique due to its specific amino and aminomethyl substitutions, which confer distinct chemical and biological properties. These substitutions allow it to participate in unique reactions and interactions that are not possible with other purine derivatives.
Properties
Molecular Formula |
C6H8N6O |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
6-amino-8-(aminomethyl)-1,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H8N6O/c7-1-2-9-3-4(8)11-6(13)12-5(3)10-2/h1,7H2,(H4,8,9,10,11,12,13) |
InChI Key |
HHQLPMGWOMKWIC-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC2=NC(=O)NC(=C2N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-h]quinolin-2(1H)-one](/img/structure/B11909166.png)

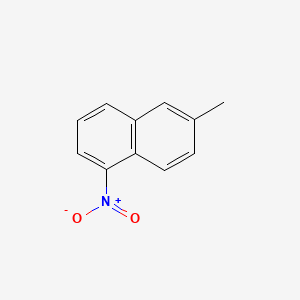
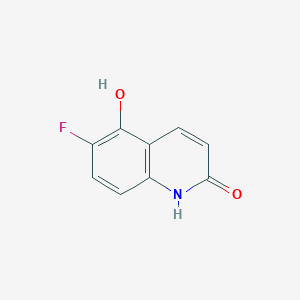
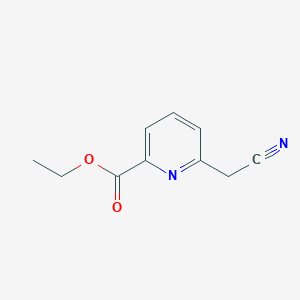
![furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11909182.png)
![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B11909184.png)
![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-onehydrochloride](/img/structure/B11909186.png)


